

Chemical structure and IUPAC name of 3-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292445

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-6-fluoro-1H-indazole**

Introduction

3-Bromo-6-fluoro-1H-indazole is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This particular derivative, featuring bromine and fluorine substitutions, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] Indazole derivatives are particularly prominent in the development of protein kinase inhibitors, which are crucial in oncology for targeting signaling pathways involved in cancer cell proliferation.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of **3-Bromo-6-fluoro-1H-indazole** is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A bromine atom is substituted at the 3-position, and a fluorine atom is at the 6-position.

IUPAC Name: **3-Bromo-6-fluoro-1H-indazole**

Chemical Formula: C₇H₄BrFN₂[4][5]

SMILES Code: FC1=CC2=C(C=C1)C(Br)=NN2[4][5]

Image of the chemical structure of **3-Bromo-6-fluoro-1H-indazole**:

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical and Spectroscopic Data

The key properties of **3-Bromo-6-fluoro-1H-indazole** are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties

Property	Value	Source
CAS Number	885522-04-3	[4][5][6]
Molecular Weight	215.02 g/mol	[4][5]
Molecular Formula	C ₇ H ₄ BrFN ₂	[4][5]
Topological Polar Surface Area (TPSA)	28.68 Å ²	[5]
logP (Consensus)	2.4645	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	1	[5]
Rotatable Bonds	0	[5]
Storage Conditions	2-8°C, sealed in dry, keep in dark place	[4]

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available in the public domain, predicted data based on structurally similar compounds provide valuable insights for characterization.[\[7\]](#)

Predicted ^1H NMR Spectral Data

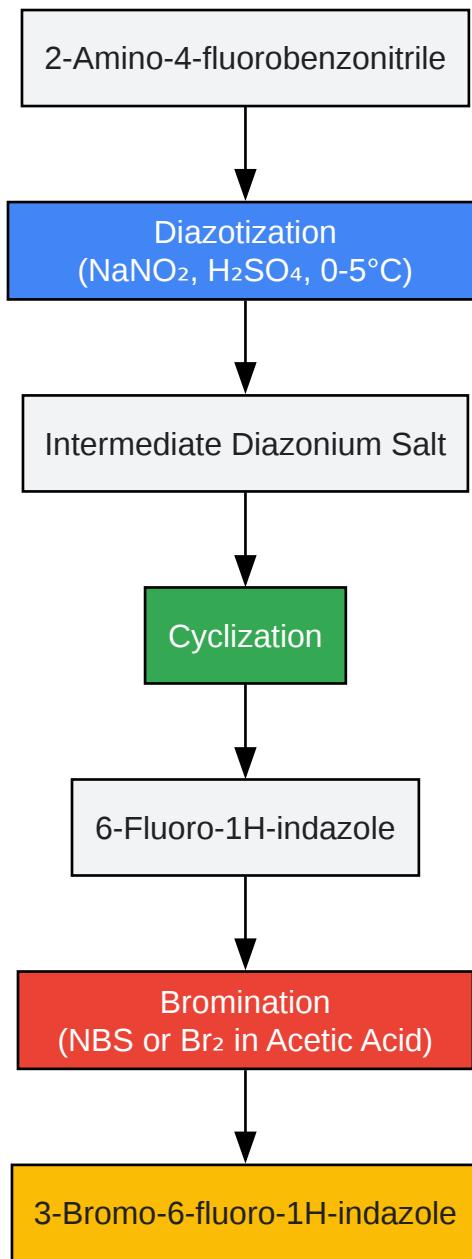
Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.0 - 13.5	br s	N-H
~7.8 - 8.0	dd	H-4
~7.6 - 7.7	dd	H-7
~7.1 - 7.2	ddd	H-5

Note: The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~160 (d)	C-6 (coupled to F)
~141	C-7a
~122	C-3
~121 (d)	C-5
~120	C-3a
~115 (d)	C-4
~100 (d)	C-7

Predicted IR Absorption Bands


Wavenumber (cm ⁻¹)	Functional Group Assignment
3100 - 3000	N-H stretch
1620 - 1600	C=C aromatic stretch
1500 - 1450	C=N stretch
1250 - 1200	C-F stretch
800 - 750	C-H out-of-plane bend
600 - 550	C-Br stretch

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anilines. Below is a plausible synthetic workflow and a detailed experimental protocol.

Synthetic Workflow Diagram

Synthetic Workflow for 3-Bromo-6-fluoro-1H-indazole

[Click to download full resolution via product page](#)

Caption: A plausible multi-step synthesis of **3-Bromo-6-fluoro-1H-indazole**.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from methods for synthesizing similar indazole derivatives.^[8]

Step 1: Diazotization and Cyclization to form 6-Fluoro-1H-indazole

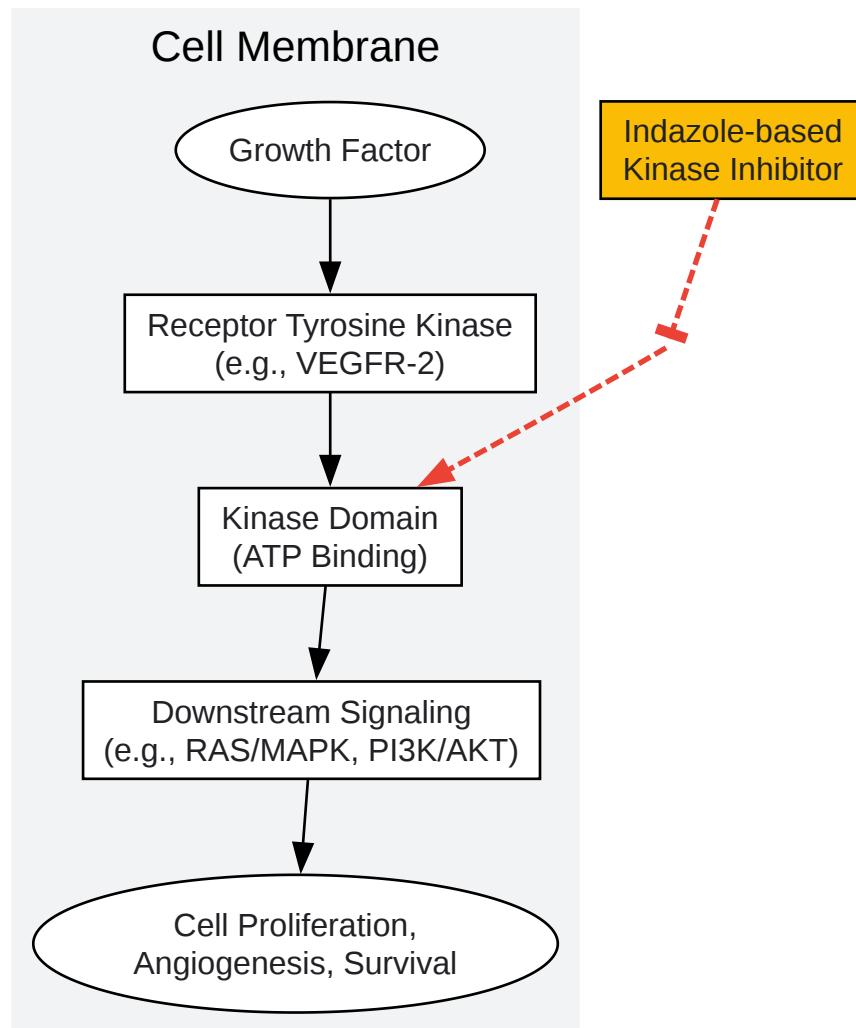
- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).
- **Cooling:** Cool the solution to 0-5 °C using an ice-salt bath.
- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the internal temperature is maintained below 5 °C.
- **Reaction:** Stir the mixture vigorously at this temperature for 1-2 hours.
- **Cyclization:** Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-1H-indazole.

Step 2: Bromination of 6-Fluoro-1H-indazole

- **Dissolution:** Dissolve the 6-fluoro-1H-indazole obtained from Step 1 in a suitable solvent, such as glacial acetic acid.
- **Brominating Agent:** Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide (NBS) portion-wise at room temperature.
- **Reaction:** Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
- **Quenching:** Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine.

- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3-Bromo-6-fluoro-1H-indazole**.

Biological Relevance and Applications in Drug Discovery

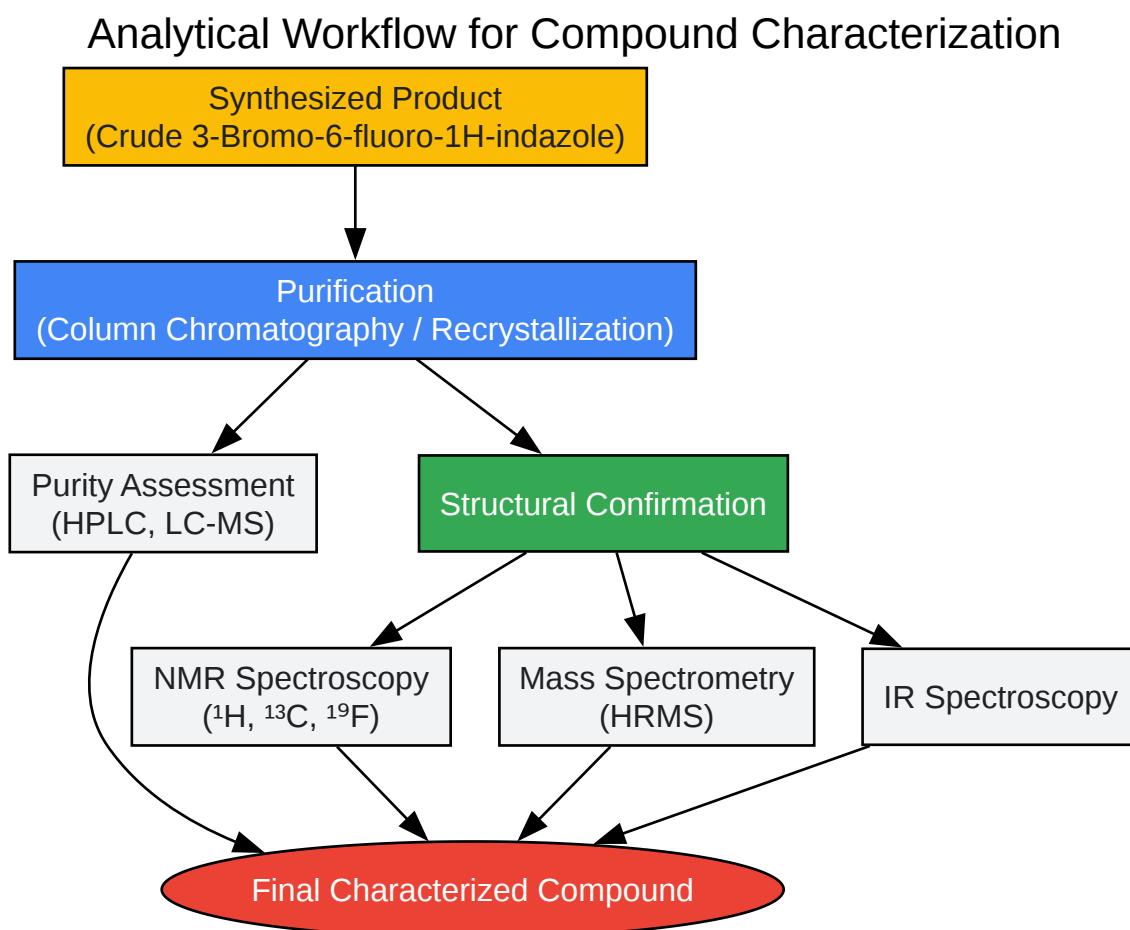

Indazole derivatives are renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.^[1] **3-Bromo-6-fluoro-1H-indazole** serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine at the C3 position is particularly amenable to these transformations.

Application as a Kinase Inhibitor Scaffold

A primary application of this scaffold is in the development of protein kinase inhibitors.^[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By functionalizing the indazole core, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, thereby blocking downstream signaling and inhibiting tumor growth.

Generic Kinase Signaling Pathway

Generic Kinase Signaling Pathway Inhibition


[Click to download full resolution via product page](#)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.

Analytical Characterization Workflow

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A standard workflow involves spectroscopic and spectrometric techniques.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for the purification and structural elucidation of the title compound.

Experimental Protocols: Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][9]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay and a greater number of scans will be necessary compared to ¹H NMR.

- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F NMR spectrum to confirm the fluorine substitution.
- Data Processing: Process the data using appropriate window functions, perform Fourier transformation, and reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy[9]

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty ATR crystal first for subtraction.
- Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Analysis: Determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

3-Bromo-6-fluoro-1H-indazole is a strategically important building block in medicinal chemistry. Its versatile chemical handles allow for diverse functionalization, providing access to a wide array of novel compounds. Its prevalence as a core scaffold in kinase inhibitors underscores its significance in the development of targeted cancer therapies. The synthetic and

analytical protocols detailed in this guide offer a foundational framework for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 3-Bromo-6-fluoro-1H-indazole [myskinrecipes.com]
- 4. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3-Bromo-6-fluoro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292445#chemical-structure-and-iupac-name-of-3-bromo-6-fluoro-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com